L-Allose

Übersicht

Beschreibung

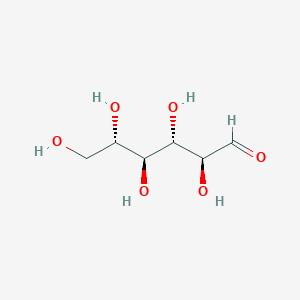

L-Allose is a pure enantiomer that may be used with other aldose substrates such as D-lyxose, D-mannose, L-ribose, and D-talose to identify, differentiate and characterize aldose isomerase(s) and epimerase(s) . It is an this compound in open-chain form .

Synthesis Analysis

This compound can be produced from L-Psicose and D-Tagatose using the immobilized enzyme of recombinant L-RI . The final yield of this compound crystals could be obtained each other 23.0 . At equilibrium state, the yield of this compound was 35.0% .

Molecular Structure Analysis

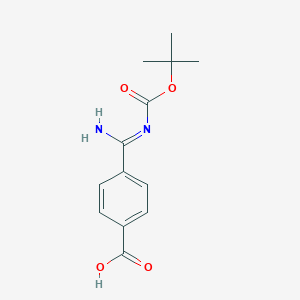

The molecular formula of this compound is C6H12O6 . The IUPAC name is (2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal . The InChI is InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1 . The Canonical SMILES is C(C(C(C(C(C=O)O)O)O)O)O .

Chemical Reactions Analysis

L-Rhamnose isomerase, reversibly catalyzes the isomerization of L-Rhamnose to L-Rhamnulose, participates in the metabolism of sugars such as D-Mannose and D-Fructose .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 180.16 g/mol . The XLogP3 is -2.9 . The Hydrogen Bond Donor Count is 5 . The Hydrogen Bond Acceptor Count is 6 . The Rotatable Bond Count is 5 . The Exact Mass is 180.06338810 g/mol . The Monoisotopic Mass is 180.06338810 g/mol . The Topological Polar Surface Area is 118 Ų .

Wissenschaftliche Forschungsanwendungen

Kalorienfreier Süßstoff

L-Allose: ist für sein Potenzial als kalorienfreier Süßstoff bekannt. Aufgrund seines süßen Geschmacks und seiner ungiftigen Natur wird er als gesündere Alternative zu herkömmlichem Zucker erforscht. Seine Verwendung könnte Personen mit Ernährungseinschränkungen oder Personen, die ihre Kalorienzufuhr überwachen, zugute kommen .

Antikrebs-Eigenschaften

Untersuchungen haben gezeigt, dass this compound Antikrebs-Eigenschaften besitzen kann. Es wird auf seine Fähigkeit untersucht, das Wachstum von Krebszellen zu hemmen, was einen vielversprechenden Weg für die Entwicklung neuer Krebstherapien eröffnet .

Antioxidative Effekte

Es wurde beobachtet, dass this compound antioxidative Effekte hat. Diese Eigenschaft ist bedeutsam, da oxidativer Stress mit verschiedenen chronischen Krankheiten in Verbindung gebracht wird. This compound könnte möglicherweise verwendet werden, um oxidativen Schaden in Zellen zu verringern .

Entzündungshemmende und Antihypertensive Effekte

Der Zucker hat gezeigt, dass er entzündungshemmende und antihypertensive Effekte haben kann. Diese Eigenschaften könnten this compound nützlich für die Behandlung von Erkrankungen wie Bluthochdruck und chronischen Entzündungen machen .

Kryoprotektive Funktion

This compound hat eine kryoprotektive Funktion ähnlich wie Trehalose, die zum Zellüberleben während des Einfrierens beiträgt. Diese Anwendung ist besonders relevant im Bereich der Kryokonservierung, wo sie die Lebensfähigkeit von Zellen und Geweben verbessern könnte, die bei niedrigen Temperaturen gelagert werden .

Immunmodulatorische Effekte

Als Immunsuppressivum könnte this compound das Überleben von Allotransplantaten verbessern und Gewebeschäden reduzieren. Diese Anwendung ist entscheidend in der Transplantationsmedizin, wo die Kontrolle der Immunantwort für den Erfolg von Organtransplantationen unerlässlich ist .

Wirkmechanismus

Target of Action

L-Allose primarily targets enzymes such as L-rhamnose isomerase , ribose-5-phosphate isomerase , and galactose-6-phosphate isomerase . These enzymes play a crucial role in the microbial metabolism of this compound .

Mode of Action

This compound interacts with its target enzymes, catalyzing the reversible reactions such as L-ribose ↔ L-ribulose, this compound ↔ L-psicose, and D-talose ↔ D-tagatose . The interaction of this compound with these enzymes leads to changes in the metabolic pathways, resulting in the production of various rare sugars .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of various rare sugars. This compound is produced from D-psicose using D-allose-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes catalyze the isomerization between different sugars, affecting the metabolic pathways and their downstream effects .

Pharmacokinetics

It’s known that this compound is soluble in water and insoluble in alcohol . This solubility profile may impact its bioavailability, but more research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its pharmaceutical activities. This compound has been associated with various beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities . For instance, D-Allose exerts its effects via reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the activity of L-rhamnose isomerase, a key enzyme in the metabolism of this compound, can be influenced by pH and temperature . The enzyme exhibits substantial activity in a broad spectrum of pH (6.0 to 9.0) and temperature (70 to 80 °C) ranges . Moreover, it’s excessively heat stable, displaying a half-life of about 12 days and 5 days at 65 °C and 70 °C, respectively .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

L-Allose is involved in various biochemical reactions. It interacts with enzymes such as L-Arabinose Isomerase , which catalyzes the isomerization of L-rhamnose to L-rhamnulose . The nature of these interactions involves the conversion of one sugar form to another, contributing to the metabolism of sugars .

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, it can influence enzyme activity, such as the activation or inhibition of L-Arabinose Isomerase . These interactions can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can change over time, potentially due to the stability and degradation of the compound .

Metabolic Pathways

This compound is involved in the metabolism of sugars. It interacts with enzymes such as L-Arabinose Isomerase, which is involved in the isomerization of L-rhamnose to L-rhamnulose . This suggests that this compound may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-MOJAZDJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7635-11-2 | |

| Record name | L-Allose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Allose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-allose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)